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Abstract
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in

plant development and rhizosphere signaling. Orobanchol, a canonical strigolactone, is a key

signaling molecule for regulating plant architecture and mediating interactions with symbiotic

fungi and parasitic weeds.[1][2] Initially identified as a germination stimulant for the parasitic

plant Orobanche minor from red clover root exudates, orobanchol has since been detected in

a wide array of plant species, including members of the Fabaceae and Solanaceae families, as

well as rice.[1][2] The biosynthetic pathway leading to orobanchol is not universally conserved;

instead, it displays remarkable evolutionary divergence across plant lineages. This guide

provides an in-depth examination of the evolution of orobanchol biosynthesis, detailing the

core enzymatic steps, the key points of divergence, quantitative data on production and gene

regulation, and the experimental protocols essential for its study.

The Conserved Upstream Pathway: From β-
Carotene to Carlactonoic Acid
The biosynthesis of all known strigolactones, including orobanchol, begins with a conserved

pathway that converts all-trans-β-carotene into the central intermediate, carlactonoic acid

(CLA).[1][2] This multi-step process is catalyzed by a series of core enzymes primarily located

in the plastids and cytoplasm.
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Isomerization: The pathway is initiated by the all-trans-/9-cis-β-carotene isomerase,

DWARF27 (D27), which converts all-trans-β-carotene to 9-cis-β-carotene.[1]

Cleavage: Next, two sequential carotenoid cleavage dioxygenases (CCDs) act on the 9-cis-

β-carotene. CCD7 (MORE AXILLARY GROWTH 3, MAX3) cleaves it to form 9-cis-β-apo-10'-

carotenal.[1] This intermediate is then converted by CCD8 (MAX4) into carlactone (CL), the

precursor for all strigolactones.[1]

Oxidation to CLA: Carlactone is exported to the cytoplasm where it is oxidized into

carlactonoic acid (CLA) by cytochrome P450 monooxygenases of the CYP711A subfamily,

encoded by genes such as MORE AXILLARY GROWTH 1 (MAX1) in Arabidopsis.[1][2] The

conversion of CL to CLA is a common function of the CYP711A subfamily and represents the

final step of the conserved upstream pathway.[1]

Plastid Cytoplasm

all-trans-β-Carotene 9-cis-β-Carotene D27 9-cis-β-apo-10'-carotenal CCD7 Carlactone (CL) CCD8 Carlactonoic Acid (CLA) MAX1 (CYP711A)
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Caption: The conserved upstream pathway of strigolactone biosynthesis. (Within 100
characters)

Evolutionary Divergence: Two Distinct Pathways to
Orobanchol
Downstream of carlactonoic acid, the pathway to orobanchol diverges significantly between

different plant clades, primarily distinguishing monocots like rice from many dicot species. This

divergence represents a key evolutionary split in strigolactone metabolism.

The Indirect Pathway in Rice (Oryza sativa)
In rice, orobanchol is synthesized via a two-step hydroxylation process from CLA, using an

intermediate called 4-deoxyorobanchol (4DO). This pathway is catalyzed exclusively by

members of the CYP711A subfamily.[1]
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Step 1: 4DO Synthesis: The enzyme OsCYP711A2 (also known as Os900) catalyzes the

conversion of CLA to 4DO.[1]

Step 2: Orobanchol Synthesis: The enzyme OsCYP711A3 (also known as Os1400) then

hydroxylates 4DO at the C-4 position to produce orobanchol.[1]

This sequential action by different members of the same cytochrome P450 subfamily

showcases a mechanism of subfunctionalization following gene duplication within the grass

lineage.

The Direct Pathway and the Evolution of
Stereoselectivity in Dicots
In contrast to rice, many orobanchol-producing dicots, such as tomato (Solanum

lycopersicum) and cowpea (Vigna unguiculata), utilize a more direct route that bypasses the

4DO intermediate.[1] This pathway involves a different class of cytochrome P450s and has co-

evolved with a mechanism to ensure stereochemical purity.

CYP722C - The Key Enzyme: In these plants, enzymes from the CYP722C subfamily

catalyze the direct conversion of CLA to orobanchol.[1][2] The reaction proceeds through a

two-step oxidation at the C-18 position of CLA to generate an 18-oxo-CLA intermediate,

which then undergoes a BC-ring closure.[1]

The Problem of Stereochemistry:In vitro, CYP722C enzymes alone are not stereoselective

and produce a mixture of orobanchol and its biologically inactive diastereomer, ent-2'-epi-

orobanchol, in roughly equal amounts.[1]

The Evolutionary Solution - The Dirigent Protein: A recent breakthrough identified a

Stereoselective BC-ring-forming Factor (SRF) from the dirigent protein (DIR) family as the

missing component for stereocontrol.[3] This SRF protein acts on the 18-oxo-CLA

intermediate produced by CYP722C, guiding the cyclization to exclusively form the correct

orobanchol stereoisomer.[3] The discovery of SRF reveals a sophisticated evolutionary

innovation where a P450 enzyme and a dirigent protein work in concert to ensure the

production of a specific, biologically active molecule.
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Caption: Evolutionary divergence of orobanchol biosynthesis from CLA. (Within 100
characters)

Data Presentation
Quantitative analysis of metabolite levels and gene expression provides critical insight into the

function and regulation of the orobanchol biosynthetic pathway.

Table 1: Metabolite Levels in Wild-Type vs. SlCYP722C
Knockout Tomato
Genetic knockout studies are fundamental to confirming gene function. Analysis of tomato

plants with a CRISPR/Cas9-mediated knockout of the SlCYP722C gene demonstrates its

essential role in the direct biosynthesis pathway.
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Plant
Genotype

Orobanchol
Level

Solanacol
Level¹

Carlactonoic
Acid (CLA)
Level

Reference

Wild-Type (WT) Detected Detected Not Detected [1][4]

SlCYP722C-KO
Below Detection

Limit

Below Detection

Limit
Accumulated [1][4]

¹Solanacol is a derivative of orobanchol also found in tomato.[1] Its absence in the knockout

mutant further confirms that orobanchol is its direct precursor.

Table 2: Regulation of Orobanchol Biosynthesis Gene
Expression
The biosynthesis of strigolactones is tightly regulated by environmental cues, most notably

phosphate availability. Plants increase SL production and exudation under phosphate-deficient

conditions to enhance symbiosis with arbuscular mycorrhizal fungi for better phosphate uptake.

Gene
Plant
Species

Condition Regulation
Fold
Change

Reference

SlCYP722C Tomato
Phosphate

Starvation
Upregulated - [1]

Core SL

Genes
Tomato

Phosphate

Starvation
Upregulated >2-fold [5][6]

Orobanchol

Exudation
Rice

Phosphate

Starvation
Increased ~33-fold [7]

Note: Specific fold-change values for individual genes often require analysis of supplementary

data from primary literature and can vary based on experimental conditions.

Table 3: Orobanchol Production in Root Exudates of
Various Plant Species
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Orobanchol is one of the most commonly detected strigolactones across the plant kingdom.

Plant Species Family
Orobanchol
Detected

Notes Reference

Red Clover

(Trifolium

pratense)

Fabaceae Yes

Species from

which

orobanchol was

first isolated.

[1][2]

Pea (Pisum

sativum)
Fabaceae Yes

Levels vary

significantly

between

cultivars.

[8]

Cowpea (Vigna

unguiculata)
Fabaceae Yes

Key model for

studying the

direct

biosynthesis

pathway.

[2]

Tomato

(Solanum

lycopersicum)

Solanaceae Yes

Key model for

studying the

direct

biosynthesis

pathway.

[1]

Rice (Oryza

sativa)
Poaceae Yes

Synthesized via

the indirect

pathway.

[1][2]

Cotton

(Gossypium

hirsutum)

Malvaceae No

Primarily

produces strigol-

type SLs.

[1]

Experimental Protocols
The elucidation of the orobanchol biosynthesis pathway has been made possible by a

combination of genetic, biochemical, and analytical techniques.
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Protocol 1: Quantification of Orobanchol in Root
Exudates by LC-MS/MS
This protocol describes a standard method for extracting and quantifying orobanchol from

plant root exudates.

Plant Growth and Exudate Collection:

Grow plants hydroponically or in a sterile substrate like sand/vermiculite. For regulation

studies, use phosphate-replete and phosphate-deficient nutrient solutions.

Collect root exudates by immersing the roots of intact plants in distilled water or a suitable

buffer for a defined period (e.g., 24 hours).

Solid-Phase Extraction (SPE):

Filter the collected exudate solution to remove debris.

Use a C18 SPE cartridge to capture the strigolactones. Condition the cartridge with

methanol followed by water.

Load the exudate solution onto the cartridge.

Wash the cartridge with water to remove polar impurities.

Elute the strigolactones with acetone or ethyl acetate.

Sample Preparation:

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in a known volume of a suitable solvent (e.g., 50%

acetonitrile/water) for LC-MS/MS analysis.

LC-MS/MS Analysis:

Chromatography: Use a C18 reversed-phase column (e.g., 100 x 2.0 mm, 2.5 µm particle

size).
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Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and methanol or

acetonitrile with 0.1% formic acid (B). A typical gradient runs from 50% B to 100% B over

20 minutes.

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode.

Quantification: Use Multiple Reaction Monitoring (MRM). For orobanchol, the

characteristic transition is m/z 347.1 -> 233.1.[2] Create a standard curve using a synthetic

orobanchol standard for absolute quantification.

Protocol 2: Heterologous Reconstitution of the
Orobanchol Pathway
This protocol allows for the functional characterization of candidate biosynthesis genes by

expressing them in a heterologous system like Nicotiana benthamiana.
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Identify Candidate Genes
(e.g., Co-expression with known SL genes)

Clone Candidate cDNA
(e.g., CYP722C, SRF)

into Agrobacterium expression vectors

Agroinfiltrate N. benthamiana leaves with a cocktail of cultures

Culture Cocktail:
1. Agrobacterium with Upstream Pathway (D27, CCD7, CCD8, MAX1)

2. Agrobacterium with Candidate Gene(s)

Incubate plants for 4-5 days
for transient protein expression

Harvest leaves and perform
metabolite extraction (e.g., ethyl acetate)

Analyze extracts by LC-MS/MS
for orobanchol production (m/z 347.1 -> 233.1)

Confirmation of Gene Function

Click to download full resolution via product page

Caption: Workflow for functional gene characterization. (Within 100 characters)

Vector Construction: Clone the cDNAs of the upstream pathway genes (D27, CCD7, CCD8,

MAX1) and the candidate downstream genes (e.g., CYP722C and SRF) into separate plant

expression vectors compatible with Agrobacterium tumefaciens.
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Agrobacterium Transformation: Transform each vector into a separate A. tumefaciens strain

(e.g., GV3101).

Infiltration: Grow the individual Agrobacterium cultures, then mix them into a single infiltration

cocktail. This cocktail should contain the bacteria carrying all the necessary genes to convert

β-carotene (endogenously present in leaves) to the final product.

Transient Expression: Infiltrate the cocktail into the leaves of 4-5 week old N. benthamiana

plants.

Incubation and Harvest: Allow the plants to incubate for 4-5 days to allow for transient

expression of the enzymes. Harvest the infiltrated leaf patches.

Metabolite Extraction and Analysis: Homogenize the leaf tissue and extract metabolites

using a solvent like ethyl acetate. Analyze the extract for the presence of orobanchol using

the LC-MS/MS protocol described above. Successful production of orobanchol confirms the

function of the candidate genes.

Protocol 3: CRISPR/Cas9-Mediated Knockout of a
Biosynthesis Gene in Tomato
This protocol provides a general framework for creating knockout mutants to study gene

function in planta.

gRNA Design and Vector Assembly:

Design two or more single guide RNAs (sgRNAs) targeting an early exon of the target

gene (e.g., SlCYP722C) to ensure a loss-of-function mutation. Use bioinformatics tools to

minimize off-target effects.

Assemble the sgRNAs into a plant-compatible CRISPR/Cas9 expression vector.

Agrobacterium-mediated Transformation:

Transform the final CRISPR construct into A. tumefaciens.

Use the transformed Agrobacterium to transform tomato cotyledon explants.
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Plant Regeneration and Selection:

Culture the explants on selection media (e.g., containing kanamycin) to select for

transformed cells.

Regenerate whole plants (T0 generation) from the selected calli on appropriate

regeneration and rooting media. This process can take 6-12 months.

Screening for Mutations:

Extract genomic DNA from the regenerated T0 plants.

Use PCR to amplify the target region of the gene.

Sequence the PCR products to identify plants containing mutations (insertions/deletions)

at the target site.

Phenotypic and Metabolic Analysis:

Grow the confirmed mutant lines (T1/T2 generations) to homozygosity.

Analyze the root exudates of the mutant plants for the absence of orobanchol and the

accumulation of its precursor (CLA) using LC-MS/MS to confirm the gene's function in the

biosynthetic pathway.[1][4]

Conclusion and Future Outlook
The biosynthesis of orobanchol provides a compelling case study in the evolution of plant

metabolic pathways. From a conserved core pathway, distinct lineages have evolved unique

solutions to produce the same target molecule. The divergence between the indirect,

CYP711A-dependent pathway in rice and the direct, CYP722C-dependent pathway in dicots

highlights the plasticity of plant biochemistry. The recent discovery of the SRF dirigent protein's

role in ensuring stereoselectivity adds another layer of complexity and elegance, demonstrating

how plants can recruit different enzyme families to refine metabolic outputs.

For researchers and developers, understanding this evolutionary landscape is crucial. It allows

for the targeted manipulation of strigolactone profiles in crops to enhance beneficial symbiotic

relationships while reducing susceptibility to parasitic weeds. The knockout of SlCYP722C, for
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example, creates a plant that produces CLA (which can still stimulate mycorrhizal fungi) but not

orobanchol, thereby reducing the germination of parasitic weeds like Phelipanche aegyptiaca.

[1][4] Future research will likely uncover additional enzymes responsible for the vast structural

diversity of strigolactones and further illuminate the intricate regulatory networks that control

their production in response to environmental change.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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